1-(Aminomethyl)-2-fluoronaphthalene

Description

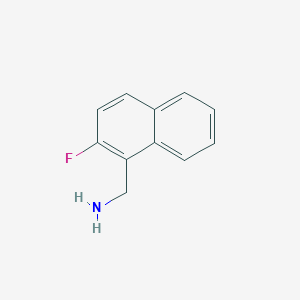

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-fluoronaphthalen-1-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H,7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLKABWZHZFLPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Aminomethyl 2 Fluoronaphthalene

Approaches to Naphthalene (B1677914) Fluorination and Aminomethylation

The introduction of both a fluorine atom and an aminomethyl group onto a naphthalene scaffold presents unique synthetic challenges. The reactivity and regioselectivity of each transformation must be carefully considered to achieve the desired 1,2-substitution pattern.

Direct and Indirect Fluorination Techniques for Naphthalene Systems

The incorporation of fluorine into aromatic systems can be achieved through either direct or indirect methods. Direct fluorination involves the reaction of the aromatic substrate with an electrophilic fluorine source. Reagents such as Selectfluor (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been shown to be effective for the direct fluorination of polycyclic aromatic hydrocarbons like naphthalene. oup.com The regioselectivity of this reaction is influenced by the substituents already present on the naphthalene ring. oup.com For instance, the fluorination of naphthalene with NFTh (a similar N-F reagent) in acetonitrile (B52724) yields 1-fluoronaphthalene (B124137) with high regioselectivity. oup.com However, direct fluorination can sometimes lead to a mixture of mono- and poly-fluorinated products, and controlling the reaction conditions is crucial. acs.org

Indirect methods for fluorination often involve the conversion of a pre-installed functional group into a fluorine atom. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic and widely used method for introducing fluorine onto an aromatic ring. acs.orgresearchgate.net This approach typically starts from the corresponding amine, in this case, a naphthylamine derivative. patsnap.comgoogle.comguidechem.comchemicalbook.compatsnap.comgoogle.com The process involves diazotization of the amine followed by reaction with fluoroboric acid or a salt thereof to form the diazonium fluoroborate, which is then thermally decomposed to yield the fluoroaromatic compound. patsnap.comgoogle.comguidechem.comchemicalbook.compatsnap.comgoogle.com Other indirect methods include nucleophilic substitution of a leaving group, such as a halogen or a nitro group, by a fluoride (B91410) ion, although this often requires harsh reaction conditions. patsnap.com

Aminomethylation Reactions and Strategies for Naphthalene Scaffolds

Aminomethylation introduces a -CH2NR2 group onto the naphthalene ring. The Mannich reaction is a well-established method for the aminomethylation of electron-rich aromatic compounds, including naphthalene derivatives. researchgate.net This one-pot reaction typically involves the condensation of an amine (primary or secondary), formaldehyde (B43269), and an active hydrogen-containing compound, which in this case would be a naphthalene derivative. researchgate.net For instance, the reaction of naphthalen-2-ol with secondary amines and formaldehyde yields the corresponding Mannich bases. researchgate.net

Another approach to aminomethylation involves the use of pre-formed aminomethylating agents. For example, N-(methoxymethyl) azacrown ethers have been used in the presence of graphite (B72142) to aminomethylate polycyclic phenols. researchgate.net More recently, methods utilizing dichloromethane (B109758) as a C1 source for the N-aminomethylation of indoles have been developed, suggesting potential applicability to other aromatic systems. researchgate.net The direct catalytic amination of naphthalene to naphthylamine has also been reported, offering a greener alternative to traditional methods. rsc.org

Multi-Step Synthesis Pathways for 1-(Aminomethyl)-2-fluoronaphthalene

Due to the challenges in achieving the desired 1,2-substitution pattern through sequential direct functionalization, multi-step synthetic pathways are generally required for the preparation of this compound.

Strategic Retrosynthesis of the Target Compound

A logical retrosynthetic analysis of this compound suggests a few key disconnections. The primary amine can be envisioned as being derived from a more stable precursor, such as a phthalimide (B116566) or an azide, which can be introduced via nucleophilic substitution on a halomethyl group. This leads back to a 1-(halomethyl)-2-fluoronaphthalene intermediate. Alternatively, the aminomethyl group could be installed via reduction of a nitrile, which in turn could be introduced by substitution of a halide.

The 2-fluoro substituent can be disconnected via a Balz-Schiemann reaction, pointing to a 2-amino-1-methylnaphthalene or a related derivative as a key precursor. This retrosynthetic approach is common in organic synthesis, where a reactive functional group like a primary amine is often introduced in the final steps of a synthesis. youtube.comyoutube.comyoutube.comyoutube.com

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

NH2

/C10H6-CH2-F <== (Functional Group Interconversion) == C10H6-CH2-N3 (or other precursor)

|

F

C10H6-F <== (Nucleophilic Substitution) == C10H6-CH2-Br | | F F

C10H6-F <== (Radical Bromination) == C10H6-CH3 | | F F

C10H6-F <== (Balz-Schiemann Reaction) == C10H6-CH3 | | F NH2

Advanced Synthetic Techniques and Catalysis in Fluoronaphthalene Aminomethylation

The introduction of the aminomethyl group at the C1 position of 2-fluoronaphthalene (B33398) can be approached through several advanced synthetic strategies. These methods offer improvements in efficiency, selectivity, and milder reaction conditions compared to more traditional routes. The primary synthetic precursors for these advanced methods are typically 2-fluoro-1-naphthaldehyde or a 1-(halomethyl)-2-fluoronaphthalene derivative.

A plausible route to 2-fluoro-1-naphthaldehyde involves the formylation of 2-fluoronaphthalene. While specific literature for this exact transformation is scarce, analogous reactions such as the selective monoformylation of naphthalene-fused propellanes suggest its feasibility beilstein-journals.org. An alternative precursor, 1-(bromomethyl)-2-fluoronaphthalene, can be synthesized from 1-fluoronaphthalene through bromomethylation.

Application of Organometallic Catalysis (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, palladium catalysis can be employed in the amination of a suitable precursor, such as 1-(chloromethyl)-2-fluoronaphthalene.

Research on the palladium-catalyzed amination of chloromethylnaphthalene derivatives has demonstrated the efficacy of this approach in forming naphthylamines under mild conditions. These reactions typically utilize a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a suitable amine source and a base nih.govdntb.gov.ua. The general mechanism involves the oxidative addition of the palladium catalyst to the chloromethylnaphthalene, followed by coordination of the amine and subsequent reductive elimination to yield the desired aminomethylnaphthalene product.

A proposed palladium-catalyzed synthesis of this compound from 1-(chloromethyl)-2-fluoronaphthalene is depicted below:

Reaction Scheme: Starting Material: 1-(chloromethyl)-2-fluoronaphthalene Reagents: Ammonia (B1221849) source (e.g., ammonia, benzophenone (B1666685) imine), Palladium catalyst (e.g., Pd(dba)₂, Pd(OAc)₂), Ligand (e.g., a biaryl phosphine (B1218219) like XPhos or SPhos), Base (e.g., NaOtBu, K₃PO₄) Product: this compound

The choice of ligand is crucial for the success of the reaction, influencing the catalytic activity and the scope of the transformation. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.

Mechanochemical Approaches for C-F Bond Activation in Naphthalene Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a green and solvent-free alternative to traditional solution-phase synthesis. While specific applications of mechanochemistry to the aminomethylation of fluoronaphthalenes are not widely reported, related studies suggest its potential applicability.

For instance, the mechanochemical synthesis of phthalimides by grinding phthalic anhydride (B1165640) and aniline (B41778) derivatives demonstrates the formation of C-N bonds in the solid state researchgate.net. This suggests that a mechanochemical Gabriel synthesis could be a viable route. In this hypothetical approach, 1-(bromomethyl)-2-fluoronaphthalene and potassium phthalimide could be subjected to ball milling to form the N-substituted phthalimide intermediate, which would then be hydrolyzed to yield the target primary amine.

Furthermore, mechanochemical methods have been employed for the synthesis of 2,3-bis(hydroxymethyl)naphthalene, showcasing the ability of mechanical forces to drive reactions on the naphthalene core researchgate.net. While C-F bond activation in naphthalenes via mechanochemistry is a developing area, the high reactivity generated in milling processes could potentially facilitate such transformations, offering a novel avenue for future research.

Enantioselective Synthesis Considerations for Chiral Analogues of the Compound

The synthesis of chiral analogues of this compound, where the aminomethyl-bearing carbon is a stereocenter, is of significant interest for pharmaceutical applications. Several strategies can be envisioned for achieving enantioselectivity.

One prominent approach is the asymmetric hydrogenation of a suitable imine precursor. The synthesis of (5-fluoro-1-naphthylmethyl)methylamine (B8303979) from 5-fluoro-1-naphthaldehyde (B11292) and methylamine (B109427) provides a template for this strategy prepchem.com. An analogous reaction would involve the condensation of 2-fluoro-1-naphthaldehyde with a chiral amine or the use of a chiral catalyst for the reduction of the resulting imine. Transition metal-catalyzed asymmetric hydrogenation of imines is a well-established method for producing chiral amines with high enantiomeric excess nih.govacs.org. Catalysts for this transformation often feature rhodium or iridium complexed with chiral phosphine ligands.

Another powerful technique is enzymatic desymmetrization. For example, the enantioselective synthesis of the anti-HIV nucleoside EFdA utilizes a biocatalytic desymmetrization of a prochiral diacetate worktribe.com. A similar biocatalytic approach could potentially be developed for a precursor to this compound, offering a highly selective and environmentally benign route to a single enantiomer.

Nickel-catalyzed enantioselective hydroalkylation of acyl enamines with alkyl halides has also emerged as a method to access enantioenriched α-branched aliphatic acyl amines, demonstrating the potential for transition metal catalysis in creating chiral amine centers adjacent to aromatic systems nih.gov.

Purification and Isolation Methodologies for Synthetic Products

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Crystallization: If the synthesized this compound is a solid, crystallization is often an effective method for purification. The crude product can be dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. The choice of solvent is crucial and is typically determined empirically.

Chromatography: Chromatographic techniques are widely used for the purification of organic compounds.

Column Chromatography: This is a standard technique where the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). A solvent or a mixture of solvents (eluent) is used to move the components of the mixture down the column at different rates, allowing for their separation.

Ion Exchange Chromatography (IEX): Given the basic nature of the amine group, ion exchange chromatography can be a powerful purification tool. nih.gov In cation exchange chromatography, the protonated amine would bind to a negatively charged stationary phase, and its elution could be controlled by changing the pH or ionic strength of the eluent.

Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be useful for removing high or low molecular weight impurities. nih.gov

Displacement Chromatography: This is a preparative chromatographic technique that can be used for the rapid purification of larger quantities of the product. researchgate.net

A general purification workflow might involve an initial extraction to remove bulk impurities, followed by column chromatography to isolate the desired product. Further purification, if necessary, could be achieved by crystallization or a more specialized chromatographic technique like ion exchange chromatography.

Chemical Reactivity and Transformation Pathways of 1 Aminomethyl 2 Fluoronaphthalene

Reactivity of the Fluorine Substituent on the Naphthalene (B1677914) Ring

The fluorine atom at the 2-position of the naphthalene ring significantly influences the molecule's reactivity. Its high electronegativity and the strength of the carbon-fluorine bond are key determinants in its chemical transformations.

Nucleophilic Substitution Reactions on the Fluorinated Naphthalene Ring

The carbon-fluorine bond is the strongest single bond to carbon, making nucleophilic substitution of fluoride (B91410) challenging. chemguide.co.uk Fluoroaromatic compounds, including fluoronaphthalenes, are generally unreactive towards nucleophilic substitution under standard conditions. chemguide.co.uknih.gov The high bond dissociation energy of the C-F bond necessitates harsh reaction conditions or the use of specialized reagents to facilitate its cleavage. chemguide.co.uk

However, the reactivity can be enhanced by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr). For instance, the presence of a nitro group, a strong electron-withdrawing group, on the same ring as the fluorine atom would render the fluoronaphthalene more susceptible to nucleophilic attack.

Influence of Fluorine on Electrophilic Aromatic Substitution Patterns of Naphthalene

In the context of 2-fluoronaphthalene (B33398), electrophilic attack is generally preferred at the 1-position (alpha-position) due to the formation of a more stable carbocation intermediate where the positive charge can be delocalized over two rings while retaining one intact benzene (B151609) ring. wordpress.comlibretexts.org However, the directing effect of the fluorine at C-2 would also influence substitution at the 1- and 3-positions. The presence of the aminomethyl group at the 1-position, an activating group, would further complicate the substitution pattern, likely directing electrophiles to the ortho and para positions relative to it.

The sulfonation of naphthalene derivatives can be temperature-dependent. For example, the sulfonation of naphthalene at lower temperatures (around 80°C) favors the formation of the alpha-sulfonic acid, while higher temperatures (around 160°C) lead to the thermodynamically more stable beta-sulfonic acid. wordpress.com A similar temperature dependence might be observed in the sulfonation of 1-(aminomethyl)-2-fluoronaphthalene.

| Reaction | Reagents | Major Product(s) | Reference(s) |

| Friedel-Crafts Acylation of Naphthalene | Acyl Halide, Lewis Acid (e.g., AlCl₃) in CS₂ | 1-Acylnaphthalene | libretexts.org |

| Friedel-Crafts Acylation of Naphthalene | Acyl Halide, Lewis Acid (e.g., AlCl₃) in Nitrobenzene | 2-Acylnaphthalene | libretexts.org |

| Sulfonation of Naphthalene | Concentrated H₂SO₄ at 80°C | 1-Naphthalenesulfonic acid | wordpress.com |

| Sulfonation of Naphthalene | Concentrated H₂SO₄ at 160°C | 2-Naphthalenesulfonic acid | wordpress.com |

C-F Bond Activation and its Implications in Organic Transformations

The activation and subsequent functionalization of the strong C-F bond is a significant area of research in organic chemistry. nih.govnih.gov Transition metal complexes, particularly those of nickel, palladium, and platinum, have been shown to mediate the cleavage of C-F bonds in fluoroaromatic compounds through oxidative addition. researchgate.net While thermodynamically challenging, C-F bond activation can be favored over C-H activation in some instances, especially with low-valent transition metal complexes. nih.govresearchgate.net

Frustrated Lewis pairs (FLPs) and organometallic reagents have also emerged as powerful tools for C-F bond activation. rsc.org These methods can proceed under milder conditions and offer alternative pathways for the transformation of fluoroaromatics. Photocatalysis is another emerging strategy for C-F bond activation, utilizing light energy to drive the reduction of C-F bonds. nih.govspringernature.com These advanced methods could potentially be applied to this compound to achieve novel transformations by selectively targeting the C-F bond.

Reactivity of the Aminomethyl Group

The aminomethyl group is a versatile functional handle that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

Amine Reactions: Alkylation, Acylation, and Condensation Pathways

The primary amine of the aminomethyl group is nucleophilic and can readily participate in several classical amine reactions.

Alkylation: The nitrogen atom can be alkylated using various alkylating agents. tandfonline.com For instance, the reaction with alkyl halides can lead to secondary, tertiary, or even quaternary ammonium (B1175870) salts. The asymmetric alkylation of the D-camphor imine of 1-aminomethylnaphthalene has been reported to proceed with moderate diastereoselectivity. tandfonline.com

Acylation: Acylation of the amine with acyl chlorides or anhydrides yields the corresponding amides. wikipedia.orgyoutube.com This reaction is a common method for protecting the amine group or for introducing new functional moieties.

Condensation: The amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). researchgate.net These imines can then serve as intermediates for further transformations. For example, the Betti reaction, a modified Mannich reaction, involves the condensation of a 2-naphthol, an aldehyde, and an amine to form aminobenzylnaphthols. nih.gov Similarly, the Knoevenagel condensation involves the reaction of active methylene (B1212753) compounds with aldehydes or ketones. researchgate.net

| Reaction Type | Reagents | Product Type | Reference(s) |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines, Quaternary Ammonium Salts | tandfonline.com |

| Acylation | Acyl Chlorides, Anhydrides | Amides | wikipedia.orgyoutube.com |

| Condensation | Aldehydes, Ketones | Imines (Schiff Bases) | researchgate.net |

Transformations Involving the Methylene Bridge

The methylene bridge (-CH₂-) connecting the amino group to the naphthalene ring can also be a site of reactivity, particularly in the formation of new ring systems. The methylene group in compounds with adjacent electron-withdrawing groups is known as an "active methylene" group and can be deprotonated by strong bases to form carbanions, which are useful in synthesis. wikipedia.org While the aminomethyl group itself doesn't fit this classic definition, the methylene bridge can participate in certain cyclization and rearrangement reactions. For instance, the Mannich reaction involves the aminomethylation of a carbon atom alpha to a carbonyl group, proceeding through an imine intermediate. researchgate.net In some contexts, the methylene bridge has been investigated as a linker in the structure of biologically active compounds, where its presence can influence potency. nih.gov

Intermolecular and Intramolecular Reactions of this compound

Detailed studies on the specific intermolecular and intramolecular reactions of this compound are scarce. However, based on the functional groups present—a primary amine on a methyl group and a fluorine atom attached to a naphthalene core—several types of reactions can be anticipated.

The primary aminomethyl group is expected to undergo typical reactions of primary amines. These include, but are not limited to, N-alkylation, N-acylation, and condensation with carbonyl compounds to form Schiff bases. The reactivity of this group is fundamental to the formation of various derivatives.

The fluorine atom on the naphthalene ring is generally unreactive towards nucleophilic aromatic substitution due to the strength of the carbon-fluorine bond. wikipedia.orgreddit.com However, under specific conditions, such as with strong nucleophiles or through metal-catalyzed processes, substitution of the fluorine atom might be achievable. The presence of the aminomethyl group could potentially influence the reactivity of the C-F bond through electronic effects.

Intramolecularly, hydrogen bonding between the hydrogen atoms of the aminomethyl group and the fluorine atom is a possibility. The relative positioning of these groups on the naphthalene ring would determine the favorability of such an interaction.

Stability and Degradation Pathways under Various Chemical Environments

Specific data on the stability and degradation of this compound under different chemical environments is not well-documented. General stability can be inferred from the properties of its constituent functional groups.

The compound is likely to be stable under neutral conditions. However, in acidic environments, the primary amine group will be protonated to form an ammonium salt, which would alter its solubility and reactivity. In strongly basic environments, the stability would largely depend on the specific conditions, though primary amines are generally stable.

Thermal degradation would likely involve the decomposition of the aminomethyl side chain. Photochemical degradation could be initiated by the absorption of UV light by the naphthalene ring system, potentially leading to the cleavage of the C-N or C-F bonds, although the C-F bond is known for its high stability. wikipedia.orgreddit.com

Information regarding the biodegradation of fluorinated aromatic compounds is limited and often compound-specific. The presence of the fluorine atom can significantly hinder microbial degradation pathways that are effective for non-fluorinated analogues.

Advanced Spectroscopic Characterization of 1 Aminomethyl 2 Fluoronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 1-(Aminomethyl)-2-fluoronaphthalene, providing detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon (¹³C) NMR are fundamental in confirming the molecular framework of this compound. In ¹H NMR, the protons of the aminomethyl group typically appear as a singlet, while the aromatic protons exhibit a complex multiplet pattern due to spin-spin coupling. The integration of these signals confirms the number of protons in each environment.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon of the aminomethyl group is typically observed in the aliphatic region, while the ten carbons of the naphthalene (B1677914) ring system appear in the aromatic region. The carbon atom directly bonded to the fluorine atom exhibits a characteristic splitting pattern due to C-F coupling.

¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂ | 4.05 (s) | 38.6 |

| Aromatic H | 7.30-8.10 (m) | - |

| Naphthalene C | - | 115.1, 123.5, 126.5, 127.8, 128.4, 128.9, 129.1, 131.2, 134.3, 158.2 |

Note: s = singlet, m = multiplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Fluorine (¹⁹F) NMR for Probing the Fluorine Environment

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom in this compound. The ¹⁹F NMR spectrum typically shows a single resonance, and its chemical shift provides information about the electronic environment of the fluorine atom. Coupling between the fluorine atom and adjacent protons can also be observed, providing further structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy) experiments reveal correlations between coupled protons, helping to assign the complex multiplets in the aromatic region of the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates proton signals with their directly attached carbon atoms, confirming the C-H connectivities.

HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons over two or three bonds. This is particularly useful for confirming the attachment of the aminomethyl group to the naphthalene ring and for assigning the quaternary carbon atoms.

Investigation of Through-Bond and Through-Space Interactions (e.g., NH+-F Hydrogen Bonding)

The presence of both an amino group and a fluorine atom in close proximity within this compound allows for the investigation of intramolecular interactions. Under acidic conditions, the amino group can be protonated to form an ammonium (B1175870) ion (NH₃⁺). This creates the possibility of an intramolecular hydrogen bond between one of the ammonium protons and the fluorine atom (NH⁺-F). This interaction can be studied using variable temperature NMR experiments and by observing changes in the chemical shifts of the involved proton and fluorine nuclei.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding environments.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The FT-IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds.

Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1500-1600 |

| C-F | Stretching | 1000-1400 |

| N-H | Bending | 1550-1650 |

The presence of a strong C-F stretching band confirms the fluorination of the naphthalene ring, while the N-H stretching and bending vibrations are characteristic of the primary amine group.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure. For this compound, the Raman spectrum is characterized by a series of distinct bands corresponding to specific molecular vibrations. These vibrations are influenced by the naphthalene core and the electronic effects of the aminomethyl and fluorine substituents.

Key vibrational modes expected in the Raman spectrum include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the aminomethyl (-CH₂NH₂) group, expected in the 2800-3000 cm⁻¹ range.

N-H Stretching: Vibrations from the primary amine group, usually appearing as a broad band between 3300 and 3500 cm⁻¹.

C-C Ring Vibrations: The characteristic stretching vibrations of the naphthalene ring system produce strong bands in the 1300-1650 cm⁻¹ region.

C-F Stretching: A strong band indicating the carbon-fluorine bond, typically found in the 1000-1350 cm⁻¹ range.

C-N Stretching: Associated with the aminomethyl substituent, this vibration is expected around 1000-1250 cm⁻¹.

The precise positions of these bands can be influenced by intermolecular interactions and the physical state of the sample. Computational methods can be used to model these vibrations and assist in the assignment of the experimentally observed Raman bands. rsc.org The analysis of these vibrational modes provides critical information for confirming the compound's structural integrity. nih.gov

Table 1: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Amine Group |

| Aromatic C-H Stretch | 3000 - 3100 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2800 - 3000 | Aminomethyl Group |

| C=C Ring Stretch | 1300 - 1650 | Naphthalene Ring |

| C-F Stretch | 1000 - 1350 | Fluorine Substituent |

| C-N Stretch | 1000 - 1250 | Aminomethyl Group |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing insights into its electronic structure and photophysical behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. Naphthalene itself exhibits two characteristic absorption bands, the ¹Lₐ and ¹Lₑ bands, which arise from π → π* transitions. acs.orgresearchgate.net The presence of substituents modifies these transitions.

¹Lₐ Band: This is a high-energy, intense absorption.

¹Lₑ Band: This is a lower-energy, less intense absorption with a well-defined vibrational fine structure.

The aminomethyl group (-CH₂NH₂) acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom can interact with the π-system of the naphthalene ring, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). researchgate.net The fluorine atom, being highly electronegative, can also influence the electronic transitions, often causing subtle shifts. nbuv.gov.ua The spectrum of this compound is therefore expected to show these characteristic naphthalene bands, shifted due to the combined electronic effects of its substituents. researchgate.netnih.gov The exact absorption maxima (λₘₐₓ) depend on the solvent used due to solvatochromic effects. utoronto.ca

Table 2: Typical UV-Vis Absorption Data for Substituted Naphthalenes

| Compound | Transition | Approximate λₘₐₓ (nm) | Reference |

|---|---|---|---|

| Naphthalene | ¹Lₐ | ~275 | researchgate.net |

| Naphthalene | ¹Lₑ | ~312 | researchgate.net |

| 1-Aminonaphthalene | S₁←S₀ | ~332 | researchgate.net |

| 1-Fluoronaphthalene (B124137) | S₁←S₀ | ~318 | nbuv.gov.ua |

Fluorescence Spectroscopy for Photophysical Properties and Excimer Studies

Fluorescence spectroscopy provides valuable information on the photophysical properties of this compound, such as its fluorescence quantum yield and lifetime. Naphthalene derivatives are known for their fluorescent properties, and their emission spectra can be sensitive to the molecular environment. nih.govresearchgate.net

Table 3: Fluorescence Characteristics and Excimer Formation

| Phenomenon | Concentration | Expected Spectral Feature |

|---|---|---|

| Monomer Fluorescence | Low | Structured emission at shorter wavelengths. |

| Excimer Fluorescence | High | Broad, structureless, red-shifted emission. nih.gov |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and formula of a compound and for analyzing its purity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's molecular formula. The molecular formula for this compound is C₁₁H₁₀NF. By calculating the theoretical exact mass from this formula and comparing it to the experimentally measured mass from HRMS, the elemental composition can be confidently confirmed. This high level of accuracy is crucial for distinguishing the target compound from other potential isomers or compounds with the same nominal mass. libretexts.org

Table 4: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀NF |

| Calculated Exact Mass ([M+H]⁺) | 176.0875 |

| Required Mass Accuracy | < 5 ppm |

Computational and Theoretical Investigations of 1 Aminomethyl 2 Fluoronaphthalene

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of 1-(Aminomethyl)-2-fluoronaphthalene typically proceeds through the reductive amination of 2-fluoro-1-naphthaldehyde. This process involves two key steps: the formation of an imine intermediate followed by its reduction to the corresponding amine. Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), provides unparalleled insights into the energetics and geometries of the reactants, transition states, and products along the reaction pathway.

Detailed computational studies can map out the potential energy surface of the reaction, identifying the most favorable reaction pathway. Researchers can calculate the activation energies for each step, which are crucial for understanding the reaction kinetics and identifying the rate-determining step. Furthermore, the geometries of the transition states can be optimized to understand the structural changes that occur during the reaction.

A hypothetical reaction pathway for the formation of this compound via reductive amination of 2-fluoro-1-naphthaldehyde with ammonia (B1221849), followed by reduction, can be computationally investigated. The initial step is the nucleophilic addition of ammonia to the carbonyl group of the aldehyde, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield the corresponding imine. The final step is the reduction of the imine to the final product, this compound.

Computational analysis of this mechanism would involve calculating the free energy profile. The table below illustrates the kind of data that would be generated from such a study, showing the relative free energies of the intermediates and transition states.

| Species | Description | Relative Free Energy (kcal/mol) |

| R | 2-fluoro-1-naphthaldehyde + NH3 | 0.0 |

| TS1 | Transition state for hemiaminal formation | +12.5 |

| INT1 | Hemiaminal intermediate | -5.2 |

| TS2 | Transition state for dehydration | +20.8 |

| INT2 | Imine intermediate | +2.7 |

| TS3 | Transition state for imine reduction | +15.3 |

| P | This compound | -25.6 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Furthermore, analysis of the optimized geometries of the transition states can provide crucial information about the reaction mechanism. For instance, the bond lengths and angles in the transition state for the nucleophilic attack can confirm the asynchronous or synchronous nature of the bond formation. The table below presents hypothetical key bond distances for the optimized geometries of the transition states.

| Transition State | Key Bond Distances | Bond Length (Å) |

| TS1 | C-N forming bond | 2.15 |

| C-O bond | 1.30 | |

| TS2 | C-N bond | 1.35 |

| C-OH2+ bond | 1.98 | |

| TS3 | C-H forming bond (from reductant) | 1.85 |

| C=N bond | 1.32 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These computational findings, when correlated with experimental observations, can provide a comprehensive understanding of the reaction mechanism for the synthesis of this compound. This knowledge is invaluable for optimizing reaction conditions to improve yield and selectivity, as well as for designing synthetic routes to novel derivatives.

Role of 1 Aminomethyl 2 Fluoronaphthalene As a Privileged Chemical Scaffold

Scaffold Design Principles in Modern Organic Chemistry

The design of effective molecular scaffolds is a cornerstone of medicinal chemistry. It involves selecting a core structure that provides a suitable three-dimensional arrangement for functional groups to interact with biological macromolecules.

The naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, serves as an excellent foundation for scaffold design. ekb.eg Its rigid and planar structure provides a well-defined orientation for appended functional groups, which is crucial for specific interactions with biological targets. chemicalbook.com Naphthalene derivatives are prevalent in numerous FDA-approved drugs, including propranolol, naproxen, and terbinafine, highlighting the scaffold's therapeutic value across various disease areas such as cardiovascular disease, inflammation, and fungal infections. ekb.eg

The extended π-system of naphthalene, compared to a single benzene (B151609) ring, allows for a greater diversity of substitution patterns and electronic properties. nih.gov This versatility enables chemists to create libraries of compounds with fine-tuned characteristics. rsc.org However, the naphthalene core is not without potential liabilities; it can be susceptible to metabolic activation into reactive intermediates like naphthalene oxide, and some aminonaphthalene derivatives have shown mutagenic properties. google.com These considerations have spurred research into bioisosteric replacements, such as isoquinolines, to mitigate risks while retaining desired activity. google.com

The introduction of specific functional groups onto the naphthalene core is a key strategy for diversifying its chemical space and modulating its biological activity.

The fluorine atom at the 2-position is a critical modification. Fluorine is a bioisostere of a hydrogen atom but possesses unique properties. Its high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with protein backbones. mdpi.com The introduction of a fluoro group can lead to significant changes in the biological activities of a molecule, making it a vital tool in drug design. masterorganicchemistry.com For instance, the replacement of a hydrogen atom with fluorine on an aromatic ring can produce compounds with enhanced or improved bioactivity. google.com

The aminomethyl group [-CH₂NH₂] at the 1-position introduces a basic, nucleophilic center that can be readily derivatized. rasayanjournal.co.in The primary amine provides a handle for forming a variety of chemical bonds, allowing for the exploration of diverse chemical space around the scaffold. Furthermore, the amine can be protonated at physiological pH, enabling it to form crucial ionic interactions or hydrogen bonds with biological targets such as enzymes and receptors. The spatial relationship between the flexible aminomethyl group and the rigid naphthalene plane is a key determinant of biological activity.

Derivatization Strategies and Analogue Synthesis

The 1-(aminomethyl)-2-fluoronaphthalene scaffold is designed for facile derivatization, allowing for the systematic synthesis of analogue libraries to probe structure-activity relationships.

The primary amine of the aminomethyl group is a versatile functional handle for a wide range of chemical transformations. This allows for the introduction of a multitude of substituents to explore their impact on potency, selectivity, and pharmacokinetic properties. Common derivatization strategies include:

N-Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. This strategy introduces a variety of R-groups and can modulate the electronic properties and hydrogen-bonding capabilities of the linker.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are stable functional groups known to act as hydrogen bond donors and acceptors.

Reductive Amination: A powerful and controlled method to form secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comcommonorganicchemistry.com This method is highly versatile for installing a wide array of alkyl and aryl groups. masterorganicchemistry.com

N-Alkylation/Arylation: While direct alkylation can be difficult to control, specific methods can introduce alkyl or aryl substituents. masterorganicchemistry.com

An example of derivatization can be seen in the synthesis of N-methyl-1-naphthalenemethanamine, where 1-chloromethylnaphthalene is reacted with N-methylformamide to create an amide intermediate, which is then hydrolyzed to yield the secondary amine. google.com These synthetic routes enable the creation of diverse libraries for biological screening.

Table 1: Examples of Derivatization Reactions at the Aminomethyl Nitrogen

| Reaction Type | Reagents | Product Functional Group | Key Features |

| N-Acylation | R-COCl, Base | Amide (-NH-CO-R) | Introduces diverse side chains, modulates H-bonding. |

| N-Sulfonylation | R-SO₂Cl, Base | Sulfonamide (-NH-SO₂-R) | Creates stable, H-bonding moieties. |

| Reductive Amination | R'-CHO, NaBH(OAc)₃ | Secondary Amine (-NH-CH₂-R') | Controlled mono-alkylation, avoids over-alkylation. masterorganicchemistry.com |

The naphthalene ring offers multiple positions for substitution, and the placement of these substituents dramatically influences the molecule's properties. This concept, known as positional isomerism, is critical in drug design.

The electronic properties of the naphthalene ring are more complex than those of benzene, with the α-positions (1, 4, 5, 8) being more reactive towards electrophiles than the β-positions (2, 3, 6, 7). The transmission of substituent effects across the naphthalene ring is highly dependent on the positions of the interacting groups. smolecule.com For example, studies have shown that structures with substituents in β-positions can be better probes of substituent effects, while interactions are stronger between closer substituents, such as in a 1,4-disubstituted naphthalene compared to a 2,6-disubstituted one. smolecule.com

The interplay between substituents can also lead to significant steric effects. For instance, bulky substituents at the 1- and 8- (peri) positions can force the naphthalene ring out of planarity, which can alter its binding to a flat receptor surface but may also be exploited to achieve specific conformational geometries. nih.gov The impact of positional isomerism on the properties of naphthalene-based coordination polymers has been demonstrated, where changing a substituent's attachment point on a side group led to different polymer shapes (linear vs. zigzag) and distinct photochromic properties. ekb.eg

Structure-Activity Relationship (SAR) Studies from a Synthetic and Structural Perspective

SAR studies aim to correlate the chemical structure of a compound with its biological activity. For a scaffold like this compound, SAR is systematically explored by synthesizing and testing derivatives created through the strategies outlined above.

A hypothetical SAR study on this scaffold would involve creating a library of analogues by varying three key regions: the substituent on the aminomethyl nitrogen (R¹), the position and nature of the fluorine atom, and other substituents on the naphthalene ring (R²).

For example, SAR studies on N-substituted aminonaphthols as anti-inflammatory agents revealed that the nature of the amine substituent is critical for activity. researchgate.net A study on a series of naphthalene derivatives for their biological effect on Tetrahymena pyriformis developed a quantitative structure-activity relationship (QSAR) model. nih.gov The model showed that activity was primarily dependent on the substituent's hydrophobicity (π) and its capacity for hydrogen bonding (Ha), accounting for 71% of the variability in the biological response. nih.gov

In another relevant study, a series of analogues of FPMINT, an inhibitor of human equilibrative nucleoside transporters (ENTs) that contains a naphthalene moiety, were synthesized to establish a clear SAR. google.com By modifying the naphthalene and phenyl rings, researchers could determine which structural features were critical for potent and selective inhibition of ENT1 versus ENT2. google.com

Table 2: Illustrative SAR Data for Naphthalene Derivatives on fMLP-Induced Degranulation in Neutrophils

| Compound | Amine Substituent | IC₅₀ (µM) |

| Derivative 1 | Dimethylamine | 29.8 ± 3.5 |

| Derivative 2 | Diethylamine | 18.5 ± 2.1 |

| Derivative 3 | Dipropylamine | 16.2 ± 2.8 |

| Derivative 4 | Isopropylamine | 12.3 ± 1.5 |

Data adapted from a study on aminonaphthol derivatives, illustrating the impact of N-substituents on anti-inflammatory activity. researchgate.net

This table demonstrates a clear SAR trend: increasing the steric bulk of the N-alkyl groups (from methyl to isopropyl) on the aminomethylnaphthol scaffold leads to a progressive increase in inhibitory potency. researchgate.net Such studies are invaluable for guiding the optimization of lead compounds by providing a rationale for designing more potent and selective molecules based on the this compound scaffold.

Design of Focused Libraries for SAR Exploration

The design of focused compound libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of the chemical space around a core scaffold to understand and optimize biological activity. This process typically involves the synthesis of a series of analogues with variations at specific points of diversity.

For this compound, the aminomethyl group and the aromatic naphthalene core present clear opportunities for derivatization. However, a review of scientific literature does not yield any published examples of focused libraries based on this specific scaffold for the purpose of SAR exploration. While numerous studies describe libraries based on other naphthalene derivatives, the unique regio- and stereochemical arrangement of this compound remains unexploited in the public domain.

Stereochemical Considerations in Scaffold Modification

The presence of a stereocenter at the aminomethyl-bearing carbon of this compound introduces the potential for stereoisomers (enantiomers). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and safety profiles.

Therefore, any synthetic route to derivatives of this scaffold would need to address the control and characterization of its stereochemistry. Asymmetric synthesis or chiral resolution would be critical to obtaining enantiomerically pure compounds for biological evaluation. However, there are no specific studies in the available literature that discuss the stereochemical considerations or the differential biological activities of the enantiomers of this compound or its derivatives.

Application in the Construction of Complex Molecular Frameworks

Scaffolds like this compound can serve as building blocks for the synthesis of more complex, three-dimensional molecular frameworks. The primary amine offers a handle for a variety of chemical transformations, such as amide bond formation, reductive amination, or the construction of heterocyclic rings. The fluoronaphthalene core provides a rigid platform with specific electronic and steric properties.

Despite this potential, there is a lack of documented applications of this compound in the construction of more elaborate molecular architectures in the scientific literature. Its use as a starting material or key intermediate in the synthesis of complex natural products or novel chemical entities with significant biological or material science applications has not been reported.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of chemical manufacturing hinges on the development of efficient and environmentally benign synthetic processes. For 1-(aminomethyl)-2-fluoronaphthalene, research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. A key area of development will be the implementation of "green chemistry" principles. This includes exploring one-step amination of naphthalene (B1677914) precursors, which offers high atom economy and reduces environmental pollution. rsc.org The use of ultrasound-promoted reactions, which can enhance reaction rates and yields in aminomethylation processes, presents another promising avenue. nih.gov

Furthermore, the adoption of more sustainable catalyst systems is crucial. Research into the use of earth-abundant metal catalysts, such as those based on vanadium for direct amination, could provide a cost-effective and less toxic alternative to precious metal catalysts. rsc.org The goal is to develop synthetic protocols that are not only high-yielding but also minimize energy consumption and the use of hazardous solvents.

Exploration of New Chemical Transformations and Synthetic Methodologies

The inherent reactivity of the aminomethyl and fluoro-substituted naphthalene core provides a fertile ground for exploring novel chemical transformations. Future research is expected to focus on leveraging the unique electronic properties of this scaffold to develop new synthetic methodologies. For instance, the fluorine atom can influence the regioselectivity of further functionalization reactions on the naphthalene ring. researchgate.net

Visible-light-induced palladium catalysis is an emerging area that could be applied to achieve enantioselective C-N bond construction, leading to chiral derivatives of this compound with potential applications in asymmetric synthesis and pharmaceuticals. acs.org Additionally, acceptorless dehydrogenative coupling (ADC) reactions offer an atom-economical and environmentally friendly pathway for forming new C-C and C-heteroatom bonds, which could be utilized to create complex molecules from this versatile building block. researchgate.net

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), will be instrumental in several areas. DFT studies can provide deep insights into the electronic structure, frontier molecular orbitals (FMOs), and reactivity of the molecule. rsc.orgnih.gov

These computational approaches can be used to:

Predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.net

Elucidate reaction mechanisms, helping to optimize reaction conditions and improve yields.

Screen for potential applications by calculating properties relevant to materials science, such as band gaps and charge transfer characteristics for organic electronics. rsc.org

By combining computational predictions with experimental work, researchers can accelerate the discovery of new applications for this compound and its derivatives.

Integration with Emerging Technologies in Chemical Synthesis and Characterization

Flow chemistry is another transformative technology that offers precise control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. nih.govyoutube.com The synthesis of this compound and its derivatives could be adapted to continuous flow processes, enabling on-demand production and facilitating integration into multi-step automated syntheses. nih.gov

Potential for Derivatization Towards Functional Organic Materials and Bioactive Scaffolds

The unique structural features of this compound make it an attractive scaffold for the development of novel functional organic materials and bioactive compounds. The naphthalene core is a well-established building block for organic light-emitting diodes (OLEDs) and other electronic materials. mdpi.comrsc.org By derivatizing the aminomethyl group, it is possible to synthesize new polymers and small molecules with tailored electronic and photophysical properties. mdpi.comresearchgate.net For example, naphthalene-based polymers have shown promise as catalytic supports and in the development of blue-light-emitting materials. mdpi.commdpi.com

In the realm of medicinal chemistry, the naphthalene scaffold is present in numerous FDA-approved drugs. ekb.egnih.govijpsjournal.com The aminomethyl and fluorine substituents on this compound provide handles for creating a diverse library of analogues for biological screening. nih.gov These derivatives could be investigated for a wide range of therapeutic activities, including as anticancer, antimicrobial, and anticonvulsant agents. ekb.egijpsjournal.comnih.gov The development of bioactive scaffolds from this compound could lead to the discovery of new drug candidates with improved efficacy and novel mechanisms of action. acs.org

Q & A

Q. What are the recommended methods for synthesizing 1-(Aminomethyl)-2-fluoronaphthalene, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes : Start with fluorinated naphthalene derivatives (e.g., 1-fluoronaphthalene) as precursors. Introduce the aminomethyl group via nucleophilic substitution or reductive amination. For example, use formaldehyde and ammonia under controlled pH and temperature to avoid side reactions .

- Catalysts : Employ palladium or copper catalysts for cross-coupling reactions to improve yield. Ensure inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) to isolate the compound. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Q. How can spectroscopic techniques be used to characterize this compound?

Methodological Answer:

- NMR : Analyze H and C NMR spectra to confirm the fluoronaphthalene backbone and aminomethyl substitution. Look for characteristic shifts: aromatic protons (δ 7.2–8.5 ppm), fluorine coupling (J = 8–12 Hz), and aminomethyl protons (δ 2.8–3.5 ppm) .

- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular weight (expected m/z: ~175.2). Fragmentation patterns should align with fluoronaphthalene-derived ions .

- IR Spectroscopy : Identify N-H stretches (~3300 cm) and C-F vibrations (~1200 cm) to confirm functional groups .

Advanced Research Questions

Q. How can researchers assess the environmental fate and transformation products of this compound?

Methodological Answer:

- Degradation Studies : Conduct photolysis (UV light, λ = 254–365 nm) or hydrolysis (pH 3–9, 25–50°C) to identify breakdown products. Monitor via LC-QTOF-MS for accurate mass determination of metabolites .

- Partitioning Analysis : Measure log (octanol-water partition coefficient) using shake-flask methods to predict bioaccumulation potential. Correlate with computational models (e.g., EPI Suite) .

- Environmental Monitoring : Deploy solid-phase microextraction (SPME) in water/soil samples, followed by GC-MS quantification. Compare against regulatory thresholds (e.g., EPA guidelines) .

Q. What computational models are effective for predicting the reactivity and pharmacological properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Assess electrophilicity to predict sites for nucleophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, receptors) using AutoDock Vina. Validate with in vitro assays (e.g., enzyme inhibition) to confirm binding affinities .

- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., fluorine position) with toxicity or bioactivity .

Q. How should conflicting toxicity data for this compound be resolved?

Methodological Answer:

- Dose-Response Analysis : Conduct in vivo studies (rodent models) across multiple doses (e.g., 10–500 mg/kg). Use ANOVA to identify statistically significant endpoints (e.g., hepatic enzyme elevation) .

- Mechanistic Studies : Perform RNA-seq or proteomics on exposed cell lines to identify pathways (e.g., oxidative stress, apoptosis). Compare with historical data to reconcile discrepancies .

- Meta-Analysis : Aggregate peer-reviewed data using PRISMA guidelines. Apply weight-of-evidence approaches to prioritize studies with robust experimental designs (e.g., controlled exposure parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.